molecular formula C12H24N2 B12047878 1-Cycloheptyl-4-piperidinamine

1-Cycloheptyl-4-piperidinamine

Cat. No.: B12047878
M. Wt: 196.33 g/mol
InChI Key: RKFJCZXYGHNXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-4-piperidinamine is an organic compound with the chemical formula C12H24N2. It is a piperidine derivative featuring a cycloheptyl group and an amino group.

Preparation Methods

The synthesis of 1-Cycloheptyl-4-piperidinamine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cycloheptyl-4-piperidinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.

    Addition: The compound can participate in addition reactions, particularly with electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cycloheptyl-4-piperidinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-piperidinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cycloheptyl-4-piperidinamine can be compared with other piperidine derivatives, such as:

    1-Cyclohexyl-4-piperidinamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-Cyclopentyl-4-piperidinamine: Contains a cyclopentyl group.

    1-Cyclooctyl-4-piperidinamine: Features a cyclooctyl group.

The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-cycloheptylpiperidin-4-amine

InChI

InChI=1S/C12H24N2/c13-11-7-9-14(10-8-11)12-5-3-1-2-4-6-12/h11-12H,1-10,13H2

InChI Key

RKFJCZXYGHNXBR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCC(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.